3-Methyl-GABA

Description

Properties

IUPAC Name |

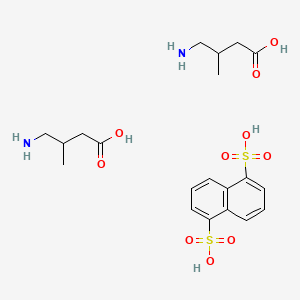

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3-Methyl-GABA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a compound with known anticonvulsant properties. The primary mechanism of action is understood to be the dual activation of two key enzymes in the GABAergic system: L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, and GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism. This dual action suggests a complex role in modulating GABA levels in the central nervous system. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the involved biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its primary pharmacological effect is attributed to its ability to activate both L-glutamic acid decarboxylase (GAD) and GABA aminotransferase (GABA-T).[1][2] This dual activation is considered the main driver of its anticonvulsant activity.[1] The activation of GAD, the enzyme that synthesizes GABA from glutamate, is stereoselective, with a preference for the (R)-isomer of this compound.[2] Some evidence also suggests that this compound can fit into the binding pocket of the GABAA receptor, although its affinity and functional activity at this receptor are not well-characterized.[2]

Activation of L-Glutamic Acid Decarboxylase (GAD)

The activation of GAD by this compound leads to an increased rate of GABA synthesis from glutamate. This is a key aspect of its potential therapeutic effect, as enhanced GABA levels can bolster inhibitory neurotransmission, a mechanism often targeted in the treatment of seizures.

Activation of GABA Aminotransferase (GABA-T)

Paradoxically, this compound also activates GABA-T, the enzyme that breaks down GABA. This seemingly contradictory action complicates a simple interpretation of its net effect on GABA levels. The overall impact on GABAergic tone likely depends on the relative activation of GAD and GABA-T in specific neuronal compartments and the metabolic state of the cells.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Enzyme Activation Data

| Compound | Enzyme | Activity | Concentration | % Activation | Stereoselectivity | Reference |

| This compound | L-Glutamic Acid Decarboxylase (GAD) | Activator | Data not available | Data not available | Prefers (R)-isomer | |

| This compound | GABA Aminotransferase (GABA-T) | Activator | Data not available | Data not available | Not specified |

Note: Specific quantitative data such as activation constants (K_act) or percentage of activation at given concentrations from the primary literature (Silverman et al., 1991) were not available in the searched resources.

Table 2: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Reference |

| This compound | GABAA Receptor | Data not available | Not specified |

Note: While this compound is reported to fit the binding pocket of the GABAA receptor, specific binding affinity data is not available.

Table 3: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Seizure Type | ED50 | Reference |

| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine (a derivative) | Mice | Maximal Electroshock (MES) | 21.05 mg/kg |

Note: The ED50 value is for a derivative of this compound, not the parent compound.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as an influence on the central metabolic pathways of GABA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

L-Glutamic Acid Decarboxylase (GAD) Activity Assay

This protocol is a composite based on established methods for measuring GAD activity.

Objective: To determine the effect of this compound on the enzymatic activity of GAD.

Principle: GAD catalyzes the conversion of glutamate to GABA. The activity of the enzyme can be quantified by measuring the amount of GABA produced over time.

Materials:

-

Partially purified GAD enzyme preparation (e.g., from mouse brain homogenate)

-

L-Glutamic acid (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Stopping solution (e.g., 0.1 M HCl)

-

GABA detection system (e.g., HPLC with pre-column derivatization, or a fluorometric assay kit)

Procedure:

-

Enzyme Preparation: Prepare a crude or partially purified GAD enzyme solution from a biological source (e.g., mouse brain). Homogenize the tissue in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as follows:

-

Control: Assay Buffer, L-Glutamic Acid, PLP, and enzyme solution.

-

Test: Assay Buffer, L-Glutamic Acid, PLP, this compound (at various concentrations), and enzyme solution.

-

Blank: Assay Buffer, L-Glutamic Acid, PLP, and heat-inactivated enzyme solution.

-

-

Initiation of Reaction: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the GAD enzyme solution.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., 0.1 M HCl).

-

GABA Quantification: Measure the concentration of GABA in each tube using a suitable detection method.

-

Data Analysis: Calculate the specific activity of GAD (e.g., in nmol of GABA produced per minute per mg of protein). Determine the percentage activation by this compound relative to the control.

GABA Aminotransferase (GABA-T) Activity Assay

This protocol is adapted from established spectrophotometric methods for GABA-T activity.

Objective: To quantify the activation of GABA-T by this compound.

Principle: GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The reaction can be coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Partially purified GABA-T enzyme preparation

-

GABA (substrate)

-

α-Ketoglutarate (co-substrate)

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSADH, coupling enzyme)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Assay Buffer, GABA, α-ketoglutarate, NADP+, SSADH, and either vehicle (control) or this compound (test).

-

Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiation of Reaction: Initiate the reaction by adding the GABA-T enzyme solution to the cuvette and mix gently.

-

Kinetic Measurement: Immediately start recording the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Data Analysis: Calculate the initial rate of the reaction (ΔA340/min). Convert this rate to specific activity (e.g., in nmol of NADPH produced per minute per mg of protein) using the molar extinction coefficient of NADPH. Determine the percentage activation by this compound.

GABAA Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Principle: The affinity of an unlabeled compound (this compound) for the GABAA receptor is determined by its ability to compete with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) for binding to the receptor in a membrane preparation.

Materials:

-

Synaptosomal membrane preparation from brain tissue (e.g., rat cortex)

-

Radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol)

-

Unlabeled this compound (test compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-citrate buffer, pH 7.1)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from brain tissue by homogenization and differential centrifugation.

-

Assay Setup: In a series of tubes, set up the following:

-

Total Binding: Membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Membranes, radiolabeled ligand, and a high concentration of unlabeled GABA.

-

Competition: Membranes, radiolabeled ligand, and varying concentrations of this compound.

-

-

Incubation: Incubate all tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound presents a complex mechanism of action centered on the dual activation of the primary enzymes of GABA synthesis and degradation. While its anticonvulsant properties are established, a more detailed quantitative understanding of its effects on GAD and GABA-T, as well as its potential interactions with GABAA receptors, is necessary to fully elucidate its pharmacological profile. Further research, particularly obtaining precise kinetic data for enzyme activation and receptor binding, will be crucial for the rational development of this compound or its derivatives as potential therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

An In-Depth Technical Guide to the Synthesis and Purification of 3-Methyl-GABA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a key GABA analogue with significant anticonvulsant properties. The document details various synthetic pathways, including racemic and asymmetric routes, and outlines robust purification methodologies essential for obtaining high-purity material for research and development.

Introduction

This compound, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant agent that functions as a potent activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD), crucial enzymes in the metabolism and synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3][4] The activation of GAD is stereoselective, showing a preference for the (R)-isomer of this compound.[2] Given its therapeutic potential, efficient and stereocontrolled synthesis and purification methods are of high interest to the scientific community.

This guide explores established chemical synthesis strategies, many of which are adapted from the development of structurally similar, commercially successful drugs like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). It also provides detailed protocols and workflows for purification, addressing the common challenges associated with isolating small, polar, zwitterionic molecules.

Biological Context: The GABA Shunt

To understand the role of this compound, it is essential to first understand the metabolic pathway it modulates. The GABA shunt is a closed-loop process in the brain responsible for the synthesis and degradation of GABA from glutamate, which is ultimately derived from glucose. This compound's therapeutic effect is derived from its ability to activate key enzymes within this pathway.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, focusing on either the resolution of a racemic mixture or the direct synthesis of a single enantiomer (asymmetric synthesis).

A common and robust method involves synthesizing a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent. A well-documented approach for the analogous compound Pregabalin involves the Hofmann rearrangement of an amide precursor derived from 3-isobutylglutaric anhydride.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic 3-(carbamoylmethyl)-4-methylbutanoic acid in a suitable solvent (e.g., chloroform, ethyl acetate, or tetrahydrofuran).

-

Add one equivalent of a chiral amine, such as (R)-(+)-α-phenylethylamine, to the solution.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The salt can be recrystallized to improve diastereomeric purity.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free (R)- or (S)-amide enantiomer, which can be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its hydrochloride salt.

Asymmetric synthesis provides direct access to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A powerful method is the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing a removable chiral auxiliary.

Experimental Protocol: Diastereoselective Michael Addition

-

Reaction Setup: In a nitrogen-flushed flask, dissolve the chiral α,β-unsaturated oxazolidinone substrate in a suitable solvent.

-

Addition: Add nitromethane and a catalytic amount of a base such as tetramethylguanidine (TMG).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Quench the reaction, and extract the product into an organic solvent. Purify the crude Michael adduct by crystallization from a solvent like ethyl acetate to yield a product with high diastereomeric excess (de).

-

Subsequent Steps: The chiral auxiliary is then cleaved (e.g., with alkaline hydrogen peroxide), and the nitro group is reduced to the primary amine to yield the final product.

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Lipases are commonly used for the kinetic resolution of racemic esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Buffer Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer) at the optimal pH for the selected lipase.

-

Reaction: Suspend the racemic ester intermediate in the buffer. Add the lipase (e.g., from Candida antarctica).

-

Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by measuring the consumption of the starting material or formation of the product via chiral HPLC.

-

Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

-

Separation: Separate the unreacted (S)-ester from the hydrolyzed (R)-acid by extraction. The acid will be in the aqueous phase (as a salt), while the ester remains in the organic phase.

Purification Methodologies

The purification of this compound is critical for removing reaction byproducts, unreacted starting materials, and the undesired enantiomer. Its zwitterionic nature requires specific purification strategies.

A typical multi-step purification process is often required to achieve high purity suitable for pharmaceutical applications.

Experimental Protocols: Purification

-

Recrystallization: This is a fundamental technique for purifying solid intermediates and the final product.

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water/ethanol).

-

If necessary, treat with activated carbon to remove colored impurities.

-

Filter the hot solution to remove insoluble materials.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum.

-

-

Ion-Exchange Chromatography (IEC): This technique is highly effective for separating zwitterionic compounds like amino acids from charged or neutral impurities.

-

Resin Preparation: Pack a column with a suitable cation exchange resin (e.g., Amberlite 200C) and activate it according to the manufacturer's protocol.

-

Loading: Dissolve the crude this compound in an aqueous solution and adjust the pH to be below its isoelectric point (pI), ensuring the molecule has a net positive charge and binds to the cation exchange resin.

-

Washing: Wash the column with deionized water or a low-concentration buffer to remove unbound neutral and anionic impurities.

-

Elution: Elute the bound this compound using a gradient of a basic solution, such as aqueous ammonia. The increasing pH neutralizes the amine, reducing its affinity for the resin and allowing it to elute.

-

Collection: Collect fractions and analyze for the presence of the product (e.g., by TLC or HPLC). Pool the pure fractions and remove the solvent under reduced pressure.

-

Summary of Quantitative Data

The selection of a synthetic and purification route often depends on achievable yields, purity, and stereoselectivity. The following tables summarize typical quantitative data reported for the synthesis of GABA analogs.

Table 1: Comparison of Synthetic Routes for Chiral GABA Analogs

| Synthetic Route | Key Method | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Resolution | Diastereomeric Salt Crystallization | 35-45% (per enantiomer) | >99% after recrystallization | |

| Asymmetric Synthesis | Chiral Auxiliary (Michael Addition) | 65-78% (for key steps) | >99% after crystallization | |

| Enzymatic Resolution | Lipase-Catalyzed Hydrolysis | ~42% (85% of theoretical max) | >99% |

Table 2: Purification Methodologies and Expected Outcomes

| Purification Method | Principle | Key Parameters | Typical Purity Achieved | Reference |

| Recrystallization | Differential solubility | Solvent choice, temperature gradient | 98-99.5% | |

| Ion-Exchange Chromatography | Separation by charge | Resin type, pH, eluent concentration | >99% | |

| Chiral HPLC | Enantioselective interaction | Chiral stationary phase, mobile phase | >99.9% (analytical/prep scale) |

Conclusion

The synthesis and purification of this compound can be accomplished through a variety of robust and well-established methods. The choice of a specific pathway depends on the desired scale, stereochemical purity, and available resources. Asymmetric synthesis or enzymatic resolution are preferred for producing enantiomerically pure material efficiently, while classical resolution remains a viable, albeit lower-yielding, alternative. A multi-step purification process combining recrystallization and ion-exchange chromatography is crucial for achieving the high purity required for biological and pharmaceutical applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and purify this compound for advanced studies.

References

Biological Activity of 3-Methyl-GABA Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant interest in drug development for their potential as anticonvulsant, anxiolytic, and sedative agents. This technical guide focuses on the biological activity of the stereoisomers of 3-Methyl-GABA, a substituted GABA analogue. While the available scientific literature indicates its role as an activator of key enzymes in GABA metabolism, a comprehensive quantitative comparison of the individual (R)- and (S)-enantiomers is notably limited. This document summarizes the current understanding of this compound's activity, provides generalized experimental protocols for its study, and outlines the key signaling pathways involved.

Introduction

This compound is a derivative of GABA with a methyl group at the 3-position. This substitution introduces a chiral center, resulting in two stereoisomers: (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. The biological activity of such analogues is often stereoselective, with one enantiomer exhibiting significantly different potency or efficacy compared to the other. This compound has been identified as an anticonvulsant agent that acts as a potent activator of GABA aminotransferase (GABA-T) and also activates L-glutamic acid decarboxylase (GAD).[1][2][3] The activation of GAD is reported to be stereoselective, with a preference for the (R)-isomer of this compound.

Known Biological Activities

The primary reported biological activities of this compound revolve around its interaction with two key enzymes in the GABAergic system:

-

GABA Aminotransferase (GABA-T) Activation: this compound is described as an activator of GABA-T, the enzyme responsible for the degradation of GABA. This activity is somewhat counterintuitive for an anticonvulsant, as GABA-T inhibition is a more common strategy to increase synaptic GABA levels. The precise mechanism and physiological consequences of GABA-T activation by this compound require further elucidation.

-

L-Glutamic Acid Decarboxylase (GAD) Activation: this compound also activates GAD, the enzyme that synthesizes GABA from glutamate. This action would lead to increased GABA levels, providing a clear mechanism for its anticonvulsant effects. Notably, this activation is stereoselective, favoring the (R)-enantiomer.

Currently, there is a significant lack of publicly available quantitative data (e.g., EC50, Ki, IC50 values) to definitively compare the potency and efficacy of the (R)- and (S)-isomers of this compound on these enzymes, as well as on GABA receptors and transporters.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data on the binding affinities or enzymatic activity modulation for the individual (R)- and (S)-isomers of this compound. The tables below are structured to accommodate such data should it become available through future research.

Table 1: Enantiomeric Activity of this compound on GABAergic Enzymes

| Enzyme | Isomer | Activity Type | Potency (e.g., EC50) | Efficacy (e.g., % max activation) | Reference |

| GABA Aminotransferase (GABA-T) | (R)-3-Methyl-GABA | Activator | Data not available | Data not available | |

| (S)-3-Methyl-GABA | Activator | Data not available | Data not available | ||

| L-Glutamic Acid Decarboxylase (GAD) | (R)-3-Methyl-GABA | Activator | Data not available | Data not available | |

| (S)-3-Methyl-GABA | Activator | Data not available | Data not available |

Table 2: Binding Affinities of this compound Isomers for GABA Receptors

| Receptor Subtype | Isomer | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| GABAA | (R)-3-Methyl-GABA | Data not available | |||

| (S)-3-Methyl-GABA | Data not available | ||||

| GABAB | (R)-3-Methyl-GABA | Data not available | |||

| (S)-3-Methyl-GABA | Data not available |

Table 3: Inhibitory Activity of this compound Isomers on GABA Transporters

| Transporter Subtype | Isomer | Inhibitory Potency (IC50/Ki) | Substrate | Cell/Tissue Model | Reference |

| GAT-1 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||

| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||

| GAT-2 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||

| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||

| GAT-3 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||

| (S)-3-Methyl-GABA | Data not available | [3H]GABA | |||

| BGT-1 | (R)-3-Methyl-GABA | Data not available | [3H]GABA | ||

| (S)-3-Methyl-GABA | Data not available | [3H]GABA |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and generalized workflows for its investigation.

Figure 1: Influence of this compound isomers on GABA metabolism.

Figure 2: General experimental workflow for studying this compound isomers.

Experimental Protocols (Generalized)

The following sections provide generalized protocols for key experiments. These should be adapted and optimized for specific laboratory conditions and research questions.

Synthesis and Chiral Separation of this compound Isomers

Synthesis (General Approach):

-

Starting Material: A common starting point is a suitable precursor containing the carbon skeleton, such as a derivative of glutaric anhydride or a Michael acceptor.

-

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via various organic reactions, such as alkylation of an enolate or conjugate addition.

-

Formation of the Amino Group: The amino group is typically introduced via reduction of a nitro group or an azide, or through amination of a suitable precursor.

-

Purification: The final product is purified using standard techniques like crystallization or column chromatography.

Chiral Separation:

The racemic mixture of this compound can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

-

Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and isopropanol) needs to be optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used for detection.

GAD Activity Assay

This protocol is based on the colorimetric determination of GABA produced from glutamate.

Materials:

-

Purified or recombinant GAD enzyme

-

L-glutamic acid (substrate)

-

(R)-3-Methyl-GABA and (S)-3-Methyl-GABA

-

Pyridoxal-5'-phosphate (PLP, a cofactor for GAD)

-

Assay buffer (e.g., acetate buffer, pH 4.6)

-

Colorimetric detection reagents (e.g., GABase system)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and L-glutamic acid.

-

Add varying concentrations of (R)-3-Methyl-GABA or (S)-3-Methyl-GABA to the wells of the microplate. Include control wells with no activator.

-

Initiate the reaction by adding the GAD enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the amount of GABA produced using a colorimetric method, such as a GABase-coupled enzyme assay that leads to a change in absorbance.

-

Plot the enzyme activity as a function of the activator concentration to determine the EC50 for each isomer.

GABA-T Activity Assay

This protocol measures the activity of GABA-T by monitoring the conversion of GABA to succinic semialdehyde.

Materials:

-

Purified or recombinant GABA-T enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

(R)-3-Methyl-GABA and (S)-3-Methyl-GABA

-

NADP+ and succinic semialdehyde dehydrogenase (for coupled assay)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.

-

Add varying concentrations of (R)-3-Methyl-GABA or (S)-3-Methyl-GABA to the reaction tubes. Include control tubes with no activator.

-

Initiate the reaction by adding the GABA-T enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled reaction.

-

Calculate the initial reaction rates for each concentration of the activators.

-

Plot the reaction rate as a function of the activator concentration to determine the kinetic parameters for each isomer.

GABA Receptor Binding Assay

This generalized protocol describes a competitive radioligand binding assay to determine the affinity of this compound isomers for GABAA or GABAB receptors.

Materials:

-

Tissue preparation (e.g., rat brain membranes) expressing GABA receptors.

-

Radioligand specific for the receptor of interest (e.g., [3H]muscimol for GABAA, [3H]GABA or [3H]baclofen for GABAB).

-

(R)-3-Methyl-GABA and (S)-3-Methyl-GABA.

-

Unlabeled ligand for determining non-specific binding (e.g., GABA).

-

Incubation buffer (e.g., Tris-HCl).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ((R)- or (S)-3-Methyl-GABA).

-

Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).

-

Incubate the tubes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki for each isomer.

Conclusion and Future Directions

The available evidence suggests that this compound is a biologically active molecule with anticonvulsant properties, likely mediated through the activation of GAD and GABA-T. The stereoselectivity of GAD activation, favoring the (R)-isomer, highlights the importance of studying the enantiomers of this compound individually. However, the current body of scientific literature is deficient in detailed, quantitative data that would allow for a comprehensive understanding of the structure-activity relationship of the this compound isomers.

Future research should focus on:

-

Quantitative Enzymology: Determining the EC50 values for the activation of GAD and GABA-T by both (R)- and (S)-3-Methyl-GABA.

-

Receptor Pharmacology: Characterizing the binding affinities (Ki) of the individual isomers at various GABA receptor subtypes (GABAA and GABAB).

-

Transporter Interactions: Investigating the inhibitory potency (IC50/Ki) of each isomer on the different GABA transporters (GATs).

-

In Vivo Studies: Conducting comparative in vivo studies to assess the anticonvulsant efficacy and pharmacokinetic profiles of the individual enantiomers.

A more complete pharmacological profile of the this compound isomers will be invaluable for understanding their therapeutic potential and for the rational design of new, more potent, and selective GABAergic drugs.

References

An In-depth Technical Guide on the Effects of 3-Methyl-GABA on the GABAergic System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), focusing on its known mechanisms of action within the GABAergic system. While direct quantitative data on its interaction with GABA receptors is limited in publicly accessible literature, this document summarizes the existing knowledge on its enzymatic effects and outlines detailed experimental protocols for its further characterization.

Introduction to this compound

This compound, also known as 4-amino-3-methylbutanoic acid, is a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] It is recognized for its anticonvulsant properties.[2] The primary mechanism of action of this compound is understood to be the modulation of GABA metabolism through its effects on two key enzymes: GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).[1][3]

Data Presentation: Enzymatic Activity of this compound

| Compound | Enzyme | Action | Potency/Efficacy | Stereoselectivity | Reference |

| This compound | GABA aminotransferase (GABA-T) | Activator | Potent | Not specified | [3] |

| This compound | L-glutamic acid decarboxylase (GAD) | Activator | - | GAD activation is stereoselective for the (R)-isomer. |

Note: Specific quantitative values for potency (e.g., EC50) or efficacy (e.g., Vmax) are not consistently reported in the available literature.

Signaling and Mechanistic Pathways

The following diagrams illustrate the context of this compound's action within the broader GABAergic system.

Experimental Protocols for Characterization

The following protocols describe standard methodologies to quantitatively assess the interaction of a compound like this compound with GABA receptors.

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Protocol for GABA-A Receptor Binding Assay:

-

Membrane Preparation:

-

Homogenize rat brains in a buffered sucrose solution (0.32 M sucrose, pH 7.4).

-

Perform differential centrifugation to isolate synaptic membranes.

-

Wash the membrane preparation multiple times in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes (0.1-0.2 mg of protein per well) with a fixed concentration of a GABA-A receptor-specific radioligand, such as [3H]muscimol (e.g., 2-5 nM).

-

Add varying concentrations of unlabeled this compound (e.g., from 1 nM to 1 mM).

-

For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM) or a competitive antagonist like bicuculline (e.g., 100 µM).

-

Incubate the mixture at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for GABA-B Receptor Binding Assay:

-

The protocol is similar to the GABA-A assay, but with the following modifications:

-

Radioligand: Use a GABA-B receptor-specific radioligand, such as [3H]GABA (in the presence of a GABA-A blocker like isoguvacine) or [3H]baclofen.

-

Non-specific binding: Use a high concentration of unlabeled baclofen or GABA.

-

These functional assays measure the effect of a compound on the ion flow through receptor channels.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA-A and GABA-B receptors and to quantify its potency (EC50 or IC50) and efficacy.

Protocol for GABA-A Receptor Functional Assay (using Xenopus oocytes or cultured neurons):

-

System Preparation:

-

Express the desired GABA-A receptor subunits (e.g., α1β2γ2) in Xenopus laevis oocytes or use cultured neurons endogenously expressing GABA-A receptors.

-

For two-electrode voltage clamp in oocytes, impale the cell with two microelectrodes. For patch-clamp, establish a whole-cell configuration on a neuron.

-

Clamp the membrane potential at a holding potential where GABA-A receptor-mediated currents (chloride currents) are readily measured (e.g., -60 to -80 mV).

-

-

Agonist Testing:

-

Perfuse the cell with increasing concentrations of this compound and record the induced current.

-

Construct a concentration-response curve to determine the EC50 and maximum efficacy relative to GABA.

-

-

Antagonist Testing:

-

Apply a fixed, submaximal concentration of GABA (e.g., EC50) to elicit a control current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

A decrease in the GABA-evoked current indicates competitive or non-competitive antagonism. Calculate the IC50.

-

-

Positive Allosteric Modulator (PAM) Testing:

-

Apply a low, threshold concentration of GABA (e.g., EC5-10).

-

Co-apply this low concentration of GABA with increasing concentrations of this compound.

-

Potentiation of the GABA-evoked current suggests positive allosteric modulation. Determine the EC50 for potentiation.

-

Protocol for GABA-B Receptor Functional Assay:

-

GABA-B receptors are G-protein coupled receptors that modulate K+ and Ca2+ channels.

-

The assay setup is similar, but the measured outcome is the modulation of inwardly rectifying K+ channels (GIRK channels) or the inhibition of voltage-gated Ca2+ channels.

-

Agonist activity is observed as an outward K+ current or a reduction in Ca2+ current.

-

Conclusion and Future Directions

This compound is an intriguing modulator of the GABAergic system with established effects on the synthesis and degradation of GABA. Its primary described actions are the activation of GAD and GABA-T. While molecular modeling studies suggest a potential interaction with the GABA-A receptor binding pocket, there is a notable absence of direct, quantitative experimental data to confirm this interaction and characterize its nature (i.e., affinity, potency, and efficacy).

For drug development professionals and researchers, the immediate path forward involves a systematic characterization of this compound using the standard, robust protocols outlined in this guide. Determining its direct effects on various GABA receptor subtypes is crucial to fully understanding its pharmacological profile and evaluating its therapeutic potential beyond its known enzymatic activities. Such studies will clarify whether this compound's anticonvulsant effects are solely due to the modulation of GABA levels or if direct receptor interactions play a significant role.

References

The Discovery and Early History of 3-Methyl-GABA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and early history of 3-Methyl-GABA (4-Amino-3-methylbutanoic acid), a pivotal molecule in the exploration of GABAergic neurotransmission and anticonvulsant therapies. First synthesized and identified as a novel anticonvulsant by the research group of Richard B. Silverman at Northwestern University in the late 1980s and early 1990s, this compound was among the first compounds identified to exert its effect through the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document provides a comprehensive overview of its discovery, initial synthesis, and the early in-vitro and in-vivo experimental findings that established its significance. Detailed experimental protocols, quantitative data from seminal studies, and diagrams of relevant biological pathways and experimental workflows are presented to provide a thorough resource for researchers in neuroscience and drug development.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a variety of neurological disorders, including epilepsy.[1] The development of therapeutic agents that modulate the GABAergic system has been a cornerstone of epilepsy research for decades. In the late 1980s, a novel approach to increasing GABAergic tone was explored: the direct activation of its synthesizing enzyme, L-glutamic acid decarboxylase (GAD). This led to the discovery of a new class of anticonvulsant agents, the 3-alkyl-4-aminobutyric acids, with this compound as a key member.

Discovery and Historical Context

The discovery of this compound is credited to the laboratory of Professor Richard B. Silverman at Northwestern University.[2] The research, conducted in the late 1980s and early 1990s, was part of a broader effort to design molecules that could modulate GABA levels in the brain as a potential treatment for epilepsy.[3][4] The seminal paper, "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase," was published in the Journal of Medicinal Chemistry in 1991 by Silverman and his colleagues, including Ryszard Andruszkiewicz, who synthesized a series of these novel molecules.[5]

This discovery was significant as it presented a new mechanistic approach to anticonvulsant therapy. At the time, many existing antiepileptic drugs targeted GABA receptors or ion channels. The concept of activating GAD to increase endogenous GABA production was a novel strategy. This line of research also led to the synthesis of related compounds, including 3-isobutyl-GABA, which would later become the blockbuster drug pregabalin (Lyrica). While the GAD activation mechanism was later found to be less critical to the clinical efficacy of pregabalin than its effects on calcium channels, the initial discovery of these GAD-activating compounds, including this compound, was a pivotal step in the development of this important class of drugs.

Chemical Synthesis

The initial synthesis of this compound and its analogs was a key achievement of the Silverman group. While the full detailed protocol for every analog was not published in the initial communication, the general synthetic route for 3-alkyl-4-aminobutanoic acids was described. The synthesis of the parent compound, 4-amino-3-methylbutanoic acid, can be achieved through various synthetic routes, often involving the introduction of the methyl group at the 3-position of a four-carbon backbone.

Representative Synthetic Workflow

Figure 1: Generalized synthetic workflow for 3-Alkyl-GABA analogs.

Mechanism of Action and Signaling Pathways

The primary mechanism of action initially proposed for this compound was the activation of L-glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA. By increasing the activity of GAD, this compound was hypothesized to lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.

In addition to its effects on GAD, this compound was also investigated for its interaction with GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA catabolism. Inhibition of GABA-T is another therapeutic strategy to increase synaptic GABA levels.

GABAergic Synaptic Signaling Pathway

Figure 2: Simplified GABAergic synapse showing the points of action for this compound.

Quantitative Data

The initial studies on this compound and its analogs provided key quantitative data on their biological activity. This data is summarized in the tables below. It is important to note that comprehensive pharmacokinetic and receptor binding data for this compound is limited in publicly available literature, as the focus of development shifted to other analogs like pregabalin.

Table 1: Anticonvulsant Activity of this compound

| Test Model | Species | Route of Administration | ED50 | Reference |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not specified in abstract |

Note: The 1992 paper by Taylor et al. states that all compounds in the series were active anticonvulsant agents, but the specific ED50 for this compound is not provided in the abstract. Further analysis of the full text is required for this specific data point.

Table 2: In-Vitro Enzymatic Activity of this compound

| Enzyme | Assay Type | Result | Reference |

| L-Glutamic Acid Decarboxylase (GAD) | Activation | Activator | |

| GABA Aminotransferase (GABA-T) | Inhibition | Substrate |

Note: The initial 1991 paper identifies 3-alkyl-4-aminobutyric acids as GAD activators. A separate study indicates that 3-alkyl substituted GABA analogs act as substrates for GABA-T.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early evaluation of this compound.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.

Protocol:

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.

-

Drug Administration: The test compound (this compound) is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses.

-

Time to Peak Effect: Seizure testing is conducted at different time points after drug administration to determine the time of peak effect.

-

Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Experimental Workflow for MES Test

Figure 3: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

L-Glutamic Acid Decarboxylase (GAD) Activity Assay

This assay measures the ability of a compound to activate GAD, typically by quantifying the production of GABA from glutamate.

Protocol:

-

Enzyme Preparation: A partially purified preparation of GAD is obtained from mouse or rat brain homogenates.

-

Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate), the GAD cofactor pyridoxal-5'-phosphate (PLP), and the substrate L-glutamic acid (often radiolabeled, e.g., with 14C).

-

Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated with the enzyme preparation at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The enzymatic reaction is stopped after a specific time by methods such as heat inactivation or the addition of an acid.

-

Quantification of GABA: The amount of GABA produced is quantified. If a radiolabeled substrate is used, the radiolabeled GABA can be separated from the unreacted glutamate by techniques like ion-exchange chromatography or thin-layer chromatography, followed by scintillation counting.

-

Data Analysis: The rate of GABA formation in the presence of the test compound is compared to the basal rate to determine the percentage of GAD activation.

Conclusion

The discovery of this compound by Richard B. Silverman's research group at Northwestern University marked a significant advancement in the field of anticonvulsant drug development. As one of the first identified activators of L-glutamic acid decarboxylase, it introduced a novel mechanism of action for increasing GABAergic inhibition in the brain. Although the focus of clinical development later shifted to its analog, pregabalin, the initial research on this compound laid a critical foundation for the development of this important class of therapeutics. The synthesis, early biological evaluation, and mechanistic studies of this compound remain a noteworthy chapter in the history of neuroscience and medicinal chemistry, demonstrating the value of innovative approaches to targeting neurotransmitter systems for the treatment of neurological disorders.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Richard Bruce Silverman - Wikipedia [en.wikipedia.org]

- 3. Mechanism-Based &Structure-Based Inhibitors of GABA-AT - Richard Silverman [grantome.com]

- 4. Richard B. Silverman: Department of Chemistry - Northwestern University [chemistry.northwestern.edu]

- 5. Faculty Profile Faculty Profiles: Feinberg School of Medicine [feinberg.northwestern.edu]

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-GABA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), also known as 4-amino-3-methylbutanoic acid, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As an anticonvulsant agent, its primary mechanism of action involves the modulation of GABAergic neurotransmission through the activation of key enzymes involved in GABA metabolism.[1][2][3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including detailed experimental protocols and visual representations of its mechanism of action.

Chemical Properties

This compound is a small molecule with a straightforward aliphatic structure. The presence of both a carboxylic acid and an amino group confers it amphoteric properties. The compound is typically available as a free acid or in various salt forms.

Structure and Nomenclature

-

IUPAC Name: 4-amino-3-methylbutanoic acid[1]

-

Chemical Formula: C₅H₁₁NO₂

-

Structure:

Physicochemical Data

The physicochemical properties of the free acid form of this compound are summarized in the table below. It is important to distinguish these from the properties of its commonly available salt forms, such as the naphthalene-1,5-disulfonic acid salt, which will have a significantly higher molecular weight.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | PubChem CID: 3539719 |

| XLogP3-AA | -2.7 | PubChem CID: 3539719 |

| Hydrogen Bond Donors | 2 | PubChem CID: 3539719 |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 3539719 |

| Rotatable Bond Count | 3 | PubChem CID: 3539719 |

| Topological Polar Surface Area | 63.3 Ų | PubChem CID: 3539719 |

| Solubility | Soluble in water (up to 100 mM is reported for a salt form, sonication recommended) |

Synthesis and Purification

The synthesis of 3-alkyl-4-aminobutyric acids, including this compound, was first described by Silverman et al. (1991). The general approach involves a Michael addition of a nitromethane derivative to an α,β-unsaturated ester, followed by reduction of the nitro group and hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound (Adapted from Silverman et al., 1991)

A detailed, step-by-step protocol from the primary literature was not fully available in the search results. The following is a generalized representation based on the initial publication.

-

Michael Addition: Ethyl crotonate is reacted with nitromethane in the presence of a base (e.g., sodium ethoxide in ethanol) to yield ethyl 3-methyl-4-nitrobutanoate. The reaction mixture is typically stirred at room temperature until completion.

-

Reduction of the Nitro Group: The resulting nitroester is then reduced to the corresponding amino ester. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Hydrolysis and Purification: The ethyl 4-amino-3-methylbutanoate is subsequently hydrolyzed to the free amino acid, this compound, under acidic or basic conditions. Purification is typically achieved through recrystallization or ion-exchange chromatography.

Pharmacological Properties

The primary pharmacological effect of this compound is its anticonvulsant activity, which is attributed to its ability to activate two key enzymes in the GABA metabolic pathway: GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).

Mechanism of Action

This compound enhances GABAergic neurotransmission by a dual mechanism:

-

Activation of L-Glutamic Acid Decarboxylase (GAD): GAD is the enzyme responsible for the synthesis of GABA from glutamate. By activating GAD, this compound promotes the production of GABA, thereby increasing the available pool of this inhibitory neurotransmitter. The activation of GAD by this compound is reported to be stereoselective, with a preference for the (R)-isomer.

-

Activation of GABA Aminotransferase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA. While counterintuitive for an anticonvulsant, the activation of GABA-T by this compound is a documented effect. The precise downstream consequences of this activation in the context of its overall anticonvulsant effect require further elucidation.

It has also been suggested that this compound can fit into the binding pocket of the GABAA receptor, although specific binding affinity data (Ki or IC50 values) are not available in the reviewed literature.

Receptor Binding Profile

While some commercial suppliers suggest that this compound fits the binding pocket of the GABAA receptor, quantitative binding affinity data (e.g., Ki or IC50 values) for GABAA or GABAB receptors are not available in the public domain literature reviewed.

Metabolism and Pharmacokinetics

Detailed in vivo metabolism and pharmacokinetic studies specifically for this compound are limited. However, general principles of the metabolism and pharmacokinetics of GABA and its analogs can provide some insight. GABA itself is metabolized by GABA-T. The pharmacokinetics of other GABA analogs, such as gabapentin and pregabalin, have been extensively studied and generally show dose-dependent absorption and renal excretion.

Experimental Protocols

Glutamate Decarboxylase (GAD) Activity Assay

A common method to determine GAD activity is to measure the production of GABA from glutamate. This can be achieved through various analytical techniques, including colorimetric assays or liquid chromatography-mass spectrometry (LC-MS).

Workflow for a Colorimetric GAD Activity Assay:

GABA Aminotransferase (GABA-T) Activity Assay

GABA-T activity can be determined by measuring the formation of one of its products, such as glutamate or succinic semialdehyde. A coupled enzyme assay is often employed where the product of the GABA-T reaction is used as a substrate for a second enzyme that generates a detectable signal (e.g., NADH or a colored product).

Workflow for a Coupled GABA-T Activity Assay:

Analytical Method for this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices such as plasma or urine.

General LC-MS/MS Workflow:

-

Sample Preparation: Protein precipitation of the biological sample (e.g., with acetonitrile) followed by centrifugation.

-

Chromatographic Separation: Separation of the analyte from other matrix components on a suitable HPLC or UPLC column (e.g., a HILIC column for polar compounds).

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. A stable isotope-labeled internal standard is typically used for accurate quantification.

Conclusion

This compound is a pharmacologically active GABA analog with a unique dual mechanism of action involving the activation of both GABA-synthesizing (GAD) and GABA-degrading (GABA-T) enzymes. While its anticonvulsant properties are well-documented, further research is needed to fully elucidate its quantitative interactions with GABA receptors, its detailed metabolic fate, and its in vivo pharmacokinetic profile. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

3-Methyl-GABA as a GABA Aminotransferase Activator: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA is tightly regulated by its synthesis, degradation, and reuptake. GABA aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a key enzyme in the degradation of GABA, converting it to succinic semialdehyde. While much of the therapeutic focus has been on inhibiting GABA-T to increase GABA levels for conditions like epilepsy, there is also interest in compounds that can activate this enzyme. 3-Methyl-GABA has been identified as a potent activator of GABA aminotransferase and also exhibits anticonvulsant activity.[1][2][3] This technical guide provides an overview of the current understanding of this compound as a GABA-T activator, based on available scientific literature.

Note to the Reader: A comprehensive review of the scientific literature reveals a notable scarcity of in-depth quantitative data and detailed experimental protocols specifically characterizing the activation of GABA aminotransferase by this compound. The primary body of research has concentrated on GABA-T inhibitors. Therefore, this guide summarizes the available information and provides general methodologies for GABA-T assays that could be adapted for studying activators like this compound.

The GABA Shunt and the Role of GABA Aminotransferase

The metabolic pathway for GABA is often referred to as the "GABA shunt," which is a closed-loop process that bypasses two steps of the Krebs cycle. GABA-T is a central enzyme in this pathway. In the mitochondrial matrix, GABA-T catalyzes the transamination of GABA with α-ketoglutarate to produce succinic semialdehyde and glutamate.[4] Succinic semialdehyde is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[4]

The activation of GABA-T would theoretically lead to an increased rate of GABA catabolism. The physiological consequences of such activation are not well-documented but could be relevant in conditions where a reduction of GABAergic tone is desired.

Experimental Protocols for Assessing GABA Aminotransferase Activity

While specific protocols for testing this compound as a GABA-T activator are not detailed in the literature, general spectrophotometric assays for GABA-T activity are well-established. These assays can be adapted to screen for and characterize activators. The fundamental principle involves monitoring the production of one of the reaction products, typically glutamate or, more commonly, by coupling the production of succinic semialdehyde to a subsequent enzymatic reaction that results in a measurable change in absorbance.

General Spectrophotometric Assay for GABA-T Activity

This method relies on the coupling of the GABA-T reaction with the succinic semialdehyde dehydrogenase (SSADH) reaction. The oxidation of succinic semialdehyde to succinate by SSADH is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium pyrophosphate buffer (pH 8.5)

-

This compound (test compound)

-

Spectrophotometer capable of reading at 340 nm

General Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.

-

Add the purified GABA-T enzyme to the reaction mixture.

-

To test for activation, add varying concentrations of this compound to the reaction mixture. A control reaction without this compound should be run in parallel.

-

Initiate the reaction by adding the substrate, GABA.

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH production and thus to the GABA-T activity.

-

The effect of this compound on GABA-T activity can be quantified by comparing the reaction rates in the presence and absence of the compound. A dose-response curve can be generated to determine the concentration of this compound that produces the maximal activation (Vmax) and the concentration that produces half-maximal activation (EC50).

Data Presentation

Due to the lack of specific quantitative data in the literature for the activation of GABA-T by this compound, a data table for comparison cannot be provided at this time. Should such data become available, it would typically be presented as follows:

| Compound | EC50 (µM) | Vmax (relative to control) | Hill Slope |

| This compound | - | - | - |

Visualization of Experimental Workflow and Signaling Pathway

While a specific signaling pathway for GABA-T activation by this compound is not described, a general workflow for its characterization and a diagram of the GABA shunt can be visualized.

Conclusion and Future Directions

This compound is recognized as an activator of GABA aminotransferase, a property that distinguishes it from the more extensively studied GABA-T inhibitors. However, the current body of scientific literature lacks the detailed quantitative and mechanistic studies necessary for a complete understanding of its mode of action. For researchers and drug development professionals, this represents an open area for investigation. Future studies should focus on:

-

Quantitative Analysis: Determining the kinetic parameters (EC50, Vmax, Km) of this compound's activation of GABA-T from various species.

-

Mechanism of Action: Elucidating the biochemical mechanism by which this compound activates GABA-T. This could involve allosteric modulation or direct effects on substrate binding.

-

Physiological Relevance: Investigating the downstream effects of GABA-T activation by this compound in cellular and animal models to understand its anticonvulsant properties and other potential therapeutic applications.

A thorough characterization of this compound's effects on GABA-T will be crucial for validating its potential as a pharmacological tool and for exploring its therapeutic utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound | CAS 1216629-00-3 | Tocris Bioscience [tocris.com]

- 4. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselectivity of 3-Methyl-GABA Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been a cornerstone of neuroscience research and drug development for conditions such as epilepsy, neuropathic pain, and anxiety disorders. Among these, 3-Methyl-GABA stands out due to its unique mechanism of action, which primarily involves the modulation of GABA synthesis rather than direct receptor interaction. This technical guide provides a comprehensive overview of the stereoselectivity of this compound isomers, focusing on their differential effects on the key enzyme responsible for GABA synthesis, L-glutamic acid decarboxylase (GAD).

The anticonvulsant activity of 3-alkyl-4-aminobutyric acids, including this compound, has been attributed to their ability to activate GAD, thereby increasing the concentration of GABA in the brain.[1] A critical aspect of the pharmacology of this compound is its stereochemistry. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. Research has demonstrated a significant stereoselectivity in their biological activity, particularly in their interaction with GAD.

This guide will delve into the synthesis of these isomers, present quantitative data on their differential activation of GAD, detail the experimental protocols used to determine these activities, and provide visual representations of the relevant biological pathways and experimental workflows. While the primary focus is on GAD activation, the potential interaction of these isomers with GABA receptors will also be discussed, noting the current landscape of available data.

Synthesis of (R)- and (S)-3-Methyl-GABA

The stereoselective synthesis of the enantiomers of this compound is crucial for studying their distinct pharmacological profiles. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which establishes the chiral center at the 3-position.

One effective method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, an α,β-unsaturated ester can be reacted with a nitromethane in the presence of a chiral catalyst to introduce the nitro and methyl groups with a specific stereochemistry. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester yields the desired enantiomer of this compound.

Another strategy involves the use of chiral starting materials, such as optically active precursors that already contain the desired stereocenter. Enzymatic resolutions are also employed to separate racemic mixtures of this compound or its precursors, affording the individual enantiomers with high optical purity.

Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD)

The primary mechanism of action of this compound isomers is the stereoselective activation of L-glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.

Quantitative Data

The activation of GAD by the enantiomers of this compound exhibits marked stereoselectivity, with the (R)-isomer being the more potent activator. The following table summarizes the quantitative data on the activation of partially purified GAD from hog brain by the (R) and (S) isomers of this compound.

| Compound | Maximal Activation (% of control) |

| (R)-3-Methyl-GABA | 165 ± 15 |

| (S)-3-Methyl-GABA | 28 ± 5 |

Data is presented as the mean ± standard error of the mean.

As the data indicates, (R)-3-Methyl-GABA produces a significantly greater maximal activation of GAD compared to the (S)-isomer. This stereoselectivity is a key determinant of the differential pharmacological effects observed between the two enantiomers.

Experimental Protocols

Synthesis of (R)- and (S)-3-Methyl-4-Aminobutanoic Acid

A general method for the stereospecific synthesis of 3-alkyl-4-aminobutanoic acids involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated acceptor. A detailed protocol for a related synthesis is as follows:

-

Preparation of the Chiral Acceptor: A chiral oxazolidinone is acylated with an appropriate α,β-unsaturated acid chloride to form the chiral Michael acceptor.

-

Asymmetric Michael Addition: The chiral acceptor is then subjected to a 1,4-conjugate addition reaction with a suitable organocuprate reagent, which introduces the alkyl group (in this case, a methyl group) at the 3-position with high diastereoselectivity.

-

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide.

-

Conversion to the Final Product: The resulting carboxylic acid is then converted to the corresponding amino acid through a series of standard functional group transformations, such as a Curtius rearrangement, to yield the enantiomerically pure this compound. The opposite enantiomer can be synthesized by using the enantiomer of the chiral auxiliary.

Glutamate Decarboxylase (GAD) Activity Assay

The activity of GAD can be measured using a continuous spectrophotometric assay. This method couples the decarboxylation of glutamate to a series of enzymatic reactions that result in a measurable change in absorbance.[2]

-

Enzyme Preparation: A partially purified preparation of GAD is obtained from a biological source, such as hog brain, through homogenization and differential centrifugation.

-

Reaction Mixture: The assay is performed in a reaction mixture containing:

-

Potassium phosphate buffer

-

Pyridoxal 5'-phosphate (a cofactor for GAD)

-

L-glutamic acid (the substrate)

-

α-ketoglutarate

-

NADH

-

GABA aminotransferase (GABA-T)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

-

Assay Principle: GAD catalyzes the conversion of L-glutamate to GABA. GABA-T then converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Finally, SSADH oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Activation Studies: To determine the effect of the this compound isomers, various concentrations of either (R)- or (S)-3-Methyl-GABA are pre-incubated with the GAD enzyme preparation before the addition of the substrate, L-glutamic acid. The rate of NADH production is then measured and compared to the basal activity of the enzyme in the absence of the test compound. The percentage of activation is calculated relative to the control.

GABA Receptor Binding

Visualizations

Signaling Pathways and Experimental Workflows

Caption: GABA Synthesis and Metabolism Pathway.

Caption: GAD Activity Assay Workflow.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Conclusion

The stereoselectivity of this compound isomers is a clear and significant factor in their biological activity. The available evidence strongly indicates that the pharmacological effects of these compounds are primarily mediated by the stereoselective activation of L-glutamic acid decarboxylase, with (R)-3-Methyl-GABA being a substantially more potent activator than its (S)-enantiomer. This differential activation leads to an increased synthesis of GABA, which is thought to underlie the observed anticonvulsant properties of this class of compounds.

While the direct interaction of this compound isomers with GABA-A and GABA-B receptors remains an area for further investigation, the profound and stereospecific effect on GAD provides a solid foundation for understanding their mechanism of action. This in-depth guide has provided a comprehensive overview of the synthesis, quantitative activity, and experimental evaluation of these isomers, offering valuable insights for researchers and drug development professionals working in the field of neuroscience and GABAergic modulation. Future studies focusing on the receptor binding profiles of these isomers will be crucial for a complete understanding of their pharmacology and for the development of more selective and effective therapeutic agents.

References

A Deep Dive into 3-Methyl-GABA and its Activation of L-glutamic acid decarboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between 3-Methyl-GABA and the enzyme L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] this compound, a known anticonvulsant agent, has been identified as a potent activator of GAD, presenting a promising avenue for therapeutic intervention in neurological disorders characterized by GABAergic dysfunction.[3][4][5] This document provides a comprehensive overview of the activation mechanism, quantitative data on its effects, detailed experimental protocols for studying this interaction, and visualizations of the involved pathways and workflows.

Core Concepts: GAD and the Significance of its Activation

L-glutamic acid decarboxylase catalyzes the irreversible α-decarboxylation of L-glutamate to GABA and CO2. This enzymatic step is crucial for maintaining the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system. Dysregulation of GAD activity and subsequent GABA levels has been implicated in various neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.